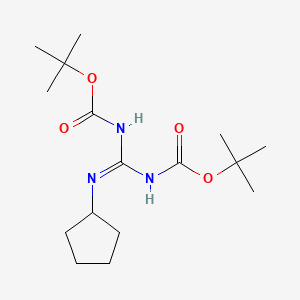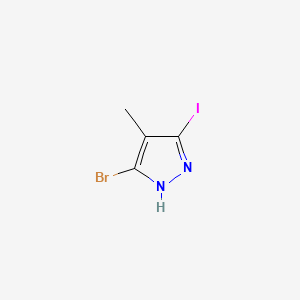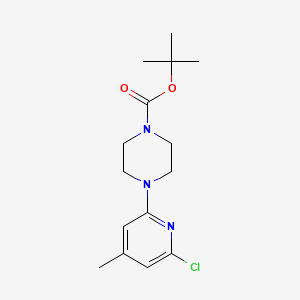
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This compound is characterized by the presence of a cyclopentyl group and two tert-butoxycarbonyl (Boc) groups attached to the guanidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester typically involves the reaction of cyclopentylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, leading to the formation of the free guanidine derivative.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used to remove the Boc groups.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: The primary product is the free guanidine derivative after the removal of the Boc groups.
Oxidation and Reduction Reactions: The specific products depend on the nature of the oxidizing or reducing agents used.
Wissenschaftliche Forschungsanwendungen
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester primarily involves its role as a protecting group. The Boc groups protect the guanidine moiety from unwanted reactions during synthesis. Upon deprotection, the free guanidine can interact with molecular targets, such as enzymes or receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-S-methylisothiourea
Uniqueness: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Eigenschaften
IUPAC Name |
tert-butyl N-[N'-cyclopentyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-15(2,3)22-13(20)18-12(17-11-9-7-8-10-11)19-14(21)23-16(4,5)6/h11H,7-10H2,1-6H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWBXZSGSZSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8118758.png)

![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/structure/B8118787.png)





![2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8118829.png)

![tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate](/img/structure/B8118839.png)


